4-[(4-METHYLPHENYL)AMINO]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE
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Overview
Description
4-[(4-Methylphenyl)amino]-2-(methylsulfanyl)-6-phenylpyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of a pyrimidine ring substituted with a methylphenylamino group, a methylsulfanyl group, a phenyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methylphenyl)amino]-2-(methylsulfanyl)-6-phenylpyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as benzylidene acetones and ammonium thiocyanates.
Substitution Reactions:
Final Functionalization: The phenyl group and carbonitrile group are introduced through further substitution reactions and functional group transformations.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methylphenyl)amino]-2-(methylsulfanyl)-6-phenylpyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted pyrimidines with different functional groups.
Scientific Research Applications
4-[(4-Methylphenyl)amino]-2-(methylsulfanyl)-6-phenylpyrimidine-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antitrypanosomal and antiplasmodial agent.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in studying biological pathways and interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-[(4-Methylphenyl)amino]-2-(methylsulfanyl)-6-phenylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-[(4-Methylphenyl)amino]-2-(methylsulfanyl)-6-phenylpyrimidine-5-carbonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
IUPAC Name |
4-(4-methylanilino)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4S/c1-13-8-10-15(11-9-13)21-18-16(12-20)17(22-19(23-18)24-2)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGSSEPIFAEGHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2C#N)C3=CC=CC=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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